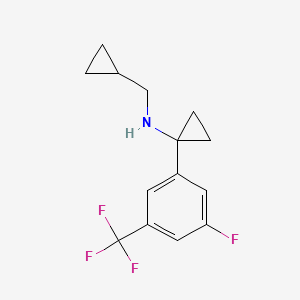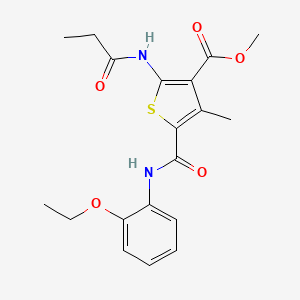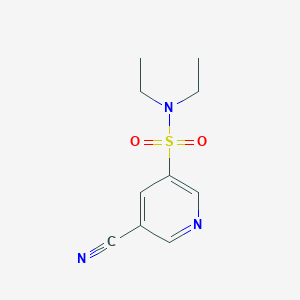![molecular formula C44H50CuInP2S4 B12078008 Copper, [bis(ethanethiolato)indium]bis[mu-(ethanethiolato)]bis(triphenylphosphine)- CAS No. 1159817-84-1](/img/structure/B12078008.png)
Copper, [bis(ethanethiolato)indium]bis[mu-(ethanethiolato)]bis(triphenylphosphine)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper, [bis(ethanethiolato)indium]bis[mu-(ethanethiolato)]bis(triphenylphosphine)- is a complex organometallic compound It is characterized by the presence of copper, indium, ethanethiolato ligands, and triphenylphosphine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Copper, [bis(ethanethiolato)indium]bis[mu-(ethanethiolato)]bis(triphenylphosphine)- typically involves the reaction of copper salts with indium compounds in the presence of ethanethiol and triphenylphosphine. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. similar organometallic compounds are often produced using batch reactors where precise control over reaction conditions is maintained to ensure consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
Copper, [bis(ethanethiolato)indium]bis[mu-(ethanethiolato)]bis(triphenylphosphine)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under certain conditions, leading to the formation of oxidized derivatives.
Reduction: It can also be reduced, although this is less common.
Substitution: Ligand substitution reactions can occur, where the ethanethiolato or triphenylphosphine ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Ligand substitution reactions often require the presence of other ligands and may be facilitated by solvents such as dichloromethane or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of copper oxides or indium oxides, while substitution reactions can yield a variety of new organometallic complexes.
Aplicaciones Científicas De Investigación
Copper, [bis(ethanethiolato)indium]bis[mu-(ethanethiolato)]bis(triphenylphosphine)- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biological molecules.
Industry: It may be used in the development of advanced materials, such as conductive polymers and nanomaterials, due to its unique electronic properties.
Mecanismo De Acción
The mechanism by which Copper, [bis(ethanethiolato)indium]bis[mu-(ethanethiolato)]bis(triphenylphosphine)- exerts its effects is complex and involves multiple pathways. The compound can interact with various molecular targets, including enzymes and receptors, through its metal centers and ligands. These interactions can lead to changes in the activity of the target molecules, resulting in various biological and chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
Copper, [bis(ethanethiolato)gallium]bis[mu-(ethanethiolato)]bis(triphenylphosphine)-: Similar in structure but contains gallium instead of indium.
Copper, [bis(ethanethiolato)aluminum]bis[mu-(ethanethiolato)]bis(triphenylphosphine)-: Contains aluminum instead of indium.
Uniqueness
Copper, [bis(ethanethiolato)indium]bis[mu-(ethanethiolato)]bis(triphenylphosphine)- is unique due to the presence of indium, which imparts distinct electronic and structural properties compared to its gallium and aluminum analogs
Propiedades
Número CAS |
1159817-84-1 |
|---|---|
Fórmula molecular |
C44H50CuInP2S4 |
Peso molecular |
947.4 g/mol |
Nombre IUPAC |
copper(1+);ethanethiolate;triphenylphosphane;tris(ethylsulfanyl)indigane |
InChI |
InChI=1S/2C18H15P.4C2H6S.Cu.In/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;4*1-2-3;;/h2*1-15H;4*3H,2H2,1H3;;/q;;;;;;+1;+3/p-4 |
Clave InChI |
CRZAFFSQEACPGF-UHFFFAOYSA-J |
SMILES canónico |
CC[S-].CCS[In](SCC)SCC.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(RS)-3-[2-(4-amino-phenyl)-ethyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B12077926.png)
![1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-yn-1-one](/img/structure/B12077945.png)


![1-[3-(3-Aminopyridin-4-yl)phenyl]ethan-1-one](/img/structure/B12077970.png)

![1-[(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)sulfonyl]-4-(4-chlorophenyl)piperidin-4-ol](/img/structure/B12077988.png)





![1-[2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12078018.png)
![2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol](/img/structure/B12078026.png)
